1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a 2-chlorobenzyl group at the 1-position and a 3-methylphenyl carboxamide at the 3-position. Its molecular formula is C₂₁H₁₈ClN₂O₂, with a molecular weight of 365.84 g/mol. The compound’s structural features, including the electron-withdrawing chlorine atom and methylphenyl group, influence its electronic distribution, solubility, and intermolecular interactions. While direct data on its biological activity is unavailable in the provided evidence, its structural analogs (e.g., pyridinecarboxamide derivatives) are often studied for pharmaceutical applications, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-6-4-8-16(12-14)22-19(24)17-9-5-11-23(20(17)25)13-15-7-2-3-10-18(15)21/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYADRSOWCMLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzylamine with an appropriate dihydropyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like isocyanates or carbamoyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and research findings:
Key Observations:
Substituent Effects on Planarity :
- The target compound and its bromo analog () exhibit near-planar conformations (dihedral angle ~8°), critical for π-conjugation and intermolecular interactions. Chlorine’s smaller atomic radius compared to bromine may reduce steric clashes, preserving planarity .
- In contrast, bulkier groups (e.g., biphenyl in ) likely disrupt planarity, altering binding affinities.
Hydrogen Bonding and Dimerization :
- The bromo analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 2, ). The target compound’s methylphenyl group may sterically hinder similar dimerization, affecting crystallization behavior.
Halogen-Specific Interactions :
- Bromine and chlorine in analogs () participate in halogen bonding, influencing crystal packing. The trifluoromethyl group () contributes to hydrophobic interactions and metabolic stability .
Solubility and Bioavailability :
- The oxazole-containing analog () likely has higher aqueous solubility due to its polar heterocycle, whereas the target compound’s methylphenyl group may reduce solubility, favoring lipid membrane penetration .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as a dihydropyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a chlorobenzyl group and a carboxamide functional group, contributing to its diverse interactions within biological systems.
- IUPAC Name : 1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
- CAS Number : 946247-62-7
- Molecular Formula : C20H17ClN2O2
- Molecular Weight : 352.82 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activities involved in critical pathways related to diseases, potentially serving as an inhibitor or agonist depending on the target.
Antimicrobial Activity
Research indicates that dihydropyridine derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Dihydropyridine derivatives have been explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it may influence the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell viability in cancerous tissues.
Calcium Channel Modulation
The compound's structure suggests it could interact with L-type calcium channels. Dihydropyridines are known calcium channel blockers; thus, this compound might exhibit similar effects by inhibiting calcium influx in smooth muscle cells, potentially influencing muscle contractility and vascular tone.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
